molecular formula C7H4ClNO2 B1668890 氯唑沙宗 CAS No. 95-25-0

氯唑沙宗

货号: B1668890
CAS 编号: 95-25-0
分子量: 169.56 g/mol
InChI 键: TZFWDZFKRBELIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorzoxazone (trade name Parafon Forte) is an orally administered centrally acting muscle relaxant used to treat muscle spasms and pain. It is a synthetic derivative of meprobamate, a sedative-hypnotic drug, and is a member of the benzoxazocine family. Chlorzoxazone is a prodrug that is rapidly metabolized in the liver to its active metabolite, 4-hydroxychlorzoxazone. It is used for the relief of muscle spasms and pain associated with musculoskeletal disorders, and is available in tablet and liquid form.

科学研究应用

药代动力学和代谢研究

氯唑沙宗用作 CYP2E1 表型分析的体内/体外探针,对于理解各种药物的代谢至关重要。 它还有助于研究胃肠道中 CYP3A 对其他药物(如咪达唑仑)的首过代谢的抑制 .

药物递送系统

氯唑沙宗已被掺入亲水性基质片剂中,用于控制药物释放。 正在进行优化这些缓释基质片剂的制剂和生产的研究,研究中改变了成分比例和使用的赋形剂 .

分析化学

研究重点是开发更环保、更生态友好的分析技术,用于同时估算氯唑沙宗和其他化合物(如扑热息痛),这对药物检测和质量控制很重要 .

再生医学

氯唑沙宗已被确定为一种可以将间充质干细胞 (MSC) 诱导为 MSC2 表型的药物,这与 IFN-γ 诱导的传统方法不同。 这一发现为增强再生医学应用开辟了新途径 .

作用机制

Mode of Action

Chlorzoxazone acts by inhibiting the degranulation of mast cells, which prevents the release of histamine and SRS-A . This inhibition reduces the release of inflammatory leukotrienes . It is believed to act on GABA A and GABA B receptors and voltage-gated calcium channels to a degree .

Biochemical Pathways

The most important metabolic pathway of Chlorzoxazone is the 6-hydroxylation of the benzo ring, producing 6-hydroxy chlorzoxazone (6-OH-CZX) . This metabolite is subsequently glucuronidated and eliminated renally . Chlorzoxazone is also known to modulate the phosphorylation of transcriptional factor forkhead box O3 (FOXO3), independent of classical AKT or ERK signaling pathways .

Pharmacokinetics

Chlorzoxazone is well absorbed following oral administration, with peak plasma concentrations usually attained within 1–2 hours . It is metabolized in the liver and has an elimination half-life of 1.1 hours . The duration of action is typically 3–4 hours .

Result of Action

The primary result of Chlorzoxazone’s action is the relief of discomfort associated with acute painful musculoskeletal conditions . It reduces skeletal muscle spasm, leading to increased mobility of the muscle and relief of pain . It also has sedative properties .

Action Environment

Chlorzoxazone acts primarily at the level of the spinal cord and subcortical areas of the brain . Its efficacy and stability can be influenced by the patient’s overall health status, the presence of other medications, and individual variations in drug metabolism. In rare cases, Chlorzoxazone may cause severe liver dysfunction . On the other hand, it may reduce the liver toxicity of acetaminophen by competitive inhibition .

生化分析

Biochemical Properties

Chlorzoxazone acts primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm . It is known to inhibit the degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions .

Cellular Effects

Chlorzoxazone has been shown to have effects on various types of cells. It inhibits the release of inflammatory leukotrienes, which play a key role in the body’s inflammatory response . This can have a significant impact on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, Chlorzoxazone exerts its effects through binding interactions with biomolecules and enzyme inhibition. It is known to be a standard inhibitor and used in the phenotyping of CYP2E1 . It also showed the capability to inhibit the first pass metabolism of midazolam through CYP3A in the gastrointestinal tract .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlorzoxazone have been observed over time. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for determination of Chlorzoxazone in human plasma was developed and validated to evaluate the pharmacokinetic characteristics of Chlorzoxazone .

Metabolic Pathways

Chlorzoxazone is metabolized to 6-hydroxychlorzoxazone by the CYP2E1 pathway . This pathway plays a critical role in the metabolism or activation of endogenous and exogenous compounds .

属性

IUPAC Name

5-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFWDZFKRBELIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022813
Record name Chlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25.4 [ug/mL] (The mean of the results at pH 7.4), 2.96e+00 g/L
Record name SID8139927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Chlorzoxazone inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Chlorzoxazone also may reduce the release of inflammatory leukotrienes. Chlorzoxazone may act by inhibiting calcium and potassium influx which would lead to neuronal inhibition and muscle relaxation. Data available from animal experiments as well as human study indicate that chlorzoxazone acts primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

95-25-0
Record name Chlorzoxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorzoxazone [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name chlorzoxazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name chlorzoxazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Benzoxazolone, 5-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorzoxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorzoxazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORZOXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0DE420U8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191-191.5, 191.5 °C
Record name Chlorzoxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00356
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorzoxazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorzoxazone
Reactant of Route 2
Reactant of Route 2
Chlorzoxazone
Reactant of Route 3
Reactant of Route 3
Chlorzoxazone
Reactant of Route 4
Reactant of Route 4
Chlorzoxazone
Reactant of Route 5
Reactant of Route 5
Chlorzoxazone
Reactant of Route 6
Reactant of Route 6
Chlorzoxazone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。